2-Fluoro-4-isopropoxybenzoic acid

Physicochemical property Ionization state Bioavailability

2-Fluoro-4-isopropoxybenzoic acid (CAS 289039-81-2) is a disubstituted benzoic acid derivative featuring a fluorine atom at the ortho position and a branched isopropoxy group at the para position. This substitution pattern distinguishes it from simpler 4-alkoxybenzoic acids and other fluorinated analogs, imparting a unique combination of electronic and steric properties that are exploited in medicinal chemistry.

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
CAS No. 289039-81-2
Cat. No. B1304782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-isopropoxybenzoic acid
CAS289039-81-2
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)C(=O)O)F
InChIInChI=1S/C10H11FO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13)
InChIKeyLFYMPARUPZDGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-isopropoxybenzoic Acid (CAS 289039-81-2): A Strategic Fluorinated Building Block for S1P1 Agonists and Mitotic Kinesin Inhibitors


2-Fluoro-4-isopropoxybenzoic acid (CAS 289039-81-2) is a disubstituted benzoic acid derivative featuring a fluorine atom at the ortho position and a branched isopropoxy group at the para position. This substitution pattern distinguishes it from simpler 4-alkoxybenzoic acids and other fluorinated analogs, imparting a unique combination of electronic and steric properties that are exploited in medicinal chemistry [1]. The compound serves as a key synthetic intermediate in the preparation of oxadiazole-based S1P1 receptor agonists [2] and is structurally related to the pharmacophore of centromere-associated protein E (CENP-E) inhibitors, where the 2-fluoro-4-isopropoxy substitution on the benzoic acid core has been shown to modulate target affinity [3].

Why 2-Fluoro-4-isopropoxybenzoic Acid Cannot Be Replaced by Simpler 4-Alkoxybenzoic Acids in Potency-Driven Syntheses


The ortho-fluoro substituent in 2-fluoro-4-isopropoxybenzoic acid introduces a significant electron-withdrawing effect that lowers the pKa of the carboxylic acid by approximately 1 log unit relative to the non-fluorinated analog 4-isopropoxybenzoic acid (pKa 3.72 vs. 4.68) . This increased acidity alters the compound's ionization state at physiological pH, directly impacting binding interactions with basic residues in target proteins. Furthermore, the branched isopropoxy group at the para position provides a steric profile distinct from linear alkoxy chains, which has been shown to be a critical determinant of potency in CENP-E inhibitor SAR studies, where the 4-isopropoxy motif was essential for fragment hit activity [1]. A generic substitution with a non-fluorinated or linear alkoxy analog would therefore unpredictably alter both the electronic and steric complementarity to the target, potentially abolishing activity in the final drug candidate.

Quantitative Differentiation Evidence for 2-Fluoro-4-isopropoxybenzoic Acid vs. Closest Analogs


Enhanced Acidity (pKa) of 2-Fluoro-4-isopropoxybenzoic Acid vs. 4-Isopropoxybenzoic Acid

The ortho-fluoro substituent in 2-fluoro-4-isopropoxybenzoic acid exerts a strong electron-withdrawing inductive effect, reducing the pKa of the carboxylic acid group to 3.72±0.10 . This represents a decrease of approximately 0.96 log units compared to the non-fluorinated analog 4-isopropoxybenzoic acid, which has a reported pKa of 4.68 (pK1 at 20°C) . This pKa shift means that at pH 7.4, 2-fluoro-4-isopropoxybenzoic acid is >99.9% ionized, whereas 4-isopropoxybenzoic acid is approximately 99.8% ionized, a difference that can significantly affect binding to positively charged protein pockets.

Physicochemical property Ionization state Bioavailability

Increased Lipophilicity (LogP) of 2-Fluoro-4-isopropoxybenzoic Acid vs. 2-Fluoro-4-methoxybenzoic Acid

The branched isopropoxy substituent at the para position significantly increases lipophilicity compared to the straight-chain methoxy analog. 2-Fluoro-4-isopropoxybenzoic acid has a computed XLogP3 of 2.3 [1] and an experimentally derived LogP of 2.31 [2]. This represents a ΔLogP of +0.33 to +0.40 compared to 2-fluoro-4-methoxybenzoic acid, which has a reported LogP of 1.9-1.97 [3].

Lipophilicity Membrane permeability ADME

Reduced Aqueous Solubility of 2-Fluoro-4-isopropoxybenzoic Acid vs. 4-Isopropoxybenzoic Acid

The combination of the hydrophobic fluorine atom and the branched isopropoxy group substantially reduces aqueous solubility. 2-Fluoro-4-isopropoxybenzoic acid has a reported solubility of 0.4 g/L (400 µg/mL) at 25°C . In contrast, the non-fluorinated analog 4-isopropoxybenzoic acid demonstrates significantly higher solubility, with DMSO solubility of 55 mg/mL and the compound being readily soluble in various organic solvents . This ~100-fold difference in aqueous solubility has direct implications for reaction conditions during amide coupling and final product purification.

Solubility Formulation Crystallization

Validated Utility as an Intermediate for S1P1 Agonist Oxadiazole Derivatives

Patent WO2023179366A1 explicitly describes the use of 2-fluoro-4-isopropoxybenzoic acid as a key intermediate for the synthesis of oxadiazole derivatives that act as potent S1P1 receptor agonists [1]. The compound is converted to isopropyl 2-fluoro-4-isopropoxybenzoate, which is subsequently hydrolyzed with NaOH in ethanol/water to afford the free acid in 93% yield [1]. The resulting oxadiazole derivatives demonstrated 'excellent agonistic activity' against S1P1 and are claimed for the treatment of multiple sclerosis, inflammatory bowel disease, rheumatoid arthritis, atopic dermatitis, graft-versus-host disease, and psoriasis [1].

S1P1 agonist Autoimmune disease Oxadiazole

Structural Relationship to the GSK923295 CENP-E Inhibitor Pharmacophore

The discovery of GSK923295, a potent and selective CENP-E inhibitor that advanced to human clinical trials, originated from fragment-based screening that identified 3-chloro-4-isopropoxybenzoic acid as a key hit [1]. SAR studies demonstrated that the 4-isopropoxy group was essential for activity, while the 3-chloro substituent provided additional potency [1]. 2-Fluoro-4-isopropoxybenzoic acid represents a bioisosteric analog where the 2-fluoro replaces the 3-chloro substituent, offering a distinct electronic profile (fluoro is more electronegative but smaller than chloro) that can be exploited for fine-tuning CENP-E affinity and selectivity [2].

CENP-E inhibitor Mitotic kinesin Anticancer

Inhibitory Activity Against Dihydroorotase from Mouse Ehrlich Ascites Cells

2-Fluoro-4-isopropoxybenzoic acid has been evaluated for inhibition of dihydroorotase, an enzyme involved in pyrimidine biosynthesis, using enzyme derived from mouse Ehrlich ascites cells. The compound displayed an IC50 of 180,000 nM (180 µM) at pH 7.37 when tested at a concentration of 10 µM, indicating weak inhibitory activity [1].

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

High-Impact Application Scenarios for 2-Fluoro-4-isopropoxybenzoic Acid Based on Quantitative Differentiation Evidence


Synthesis of Selective S1P1 Receptor Agonists for Autoimmune Disease Programs

Patent WO2023179366A1 demonstrates that 2-fluoro-4-isopropoxybenzoic acid is a direct precursor to oxadiazole-based S1P1 agonists with excellent receptor agonistic activity [1]. The 2-fluoro-4-isopropoxy substitution pattern is integral to the pharmacophore, and the compound undergoes clean hydrolysis to the free acid in 93% yield [1]. Medicinal chemistry teams pursuing next-generation S1P1 modulators for multiple sclerosis, inflammatory bowel disease, or psoriasis should prioritize this building block over non-fluorinated analogs, as the enhanced acidity (pKa 3.72 vs. 4.68) and lipophilicity (LogP 2.3 vs. 2.17) contribute to favorable receptor binding kinetics.

Fragment-Based Design of CENP-E Inhibitors with Improved Drug-Like Properties

The GSK923295 program established that 4-isopropoxybenzoic acid derivatives are privileged fragments for CENP-E inhibition [2]. 2-Fluoro-4-isopropoxybenzoic acid offers a strategic bioisosteric replacement for the 3-chloro-4-isopropoxybenzoic acid fragment, with the potential for enhanced metabolic stability (fluoro blocks oxidative metabolism at the ortho position) and improved ligand efficiency due to the smaller size and lower lipophilicity of fluorine versus chlorine. This compound should be considered for fragment growing or scaffold hopping campaigns aimed at identifying back-up CENP-E inhibitors with differentiated ADME profiles.

Synthesis of Fluorinated Analog Libraries for Agrochemical Lead Optimization

Fluorinated benzoic acids are widely employed as intermediates in the synthesis of agrochemical active ingredients, where the fluorine atom enhances metabolic stability and environmental persistence [3]. 2-Fluoro-4-isopropoxybenzoic acid combines the metabolic blocking effect of fluorine with the lipophilic bulk of the isopropoxy group, making it a versatile building block for generating diverse amide, ester, and heterocyclic libraries. The compound's low aqueous solubility (0.4 g/L) and defined LogP (2.3-2.31) position it favorably for designing crop protection agents with controlled uptake and translocation properties.

Physicochemical Property Calibration in Parallel Library Synthesis

The distinct pKa (3.72), LogP (2.3), and solubility (0.4 g/L) values of 2-fluoro-4-isopropoxybenzoic acid, compared to closely related analogs such as 2-fluoro-4-methoxybenzoic acid (pKa 3.54, LogP 1.9-1.97) and 4-isopropoxybenzoic acid (pKa 4.68, LogP 2.17-2.8), make this compound an excellent calibration standard for physicochemical property modulation in parallel library design [1][2][3]. When procuring building blocks for systematic SAR exploration of a lead series, including this compound provides a data point with intermediate lipophilicity and enhanced acidity, enabling multi-parameter optimization of potency, solubility, and permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-4-isopropoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.